molecular formula C9H5Br2NO2 B12423354 Amakusamine

Amakusamine

Cat. No.: B12423354
M. Wt: 318.95 g/mol
InChI Key: QLFRWAZASAPKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amakusamine can be synthesized through a series of reactions involving the bromination of indole derivatives. The synthetic route typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above-mentioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:

Chemical Reactions Analysis

Types of Reactions: Amakusamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Amakusamine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying indole derivatives and their reactions.

    Biology: Investigated for its effects on cellular processes, particularly in osteoclast formation.

    Medicine: Explored as a potential therapeutic agent for osteoporosis and other bone-related diseases.

    Industry: Utilized in the development of new drugs and chemical products .

Mechanism of Action

Amakusamine exerts its effects by inhibiting the receptor activator of nuclear factor-kB ligand (RANKL)-induced formation of multinuclear osteoclasts. It achieves this by suppressing the expression of Nfatc1, a key transcription factor involved in osteoclast differentiation . The molecular targets and pathways involved include the RANKL signaling pathway and downstream effectors .

Comparison with Similar Compounds

Amakusamine stands out due to its unique combination of structural features and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H5Br2NO2

Molecular Weight

318.95 g/mol

IUPAC Name

4,8-dibromo-5H-[1,3]dioxolo[4,5-f]indole

InChI

InChI=1S/C9H5Br2NO2/c10-5-4-1-2-12-7(4)6(11)9-8(5)13-3-14-9/h1-2,12H,3H2

InChI Key

QLFRWAZASAPKSB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C3=C(C(=C2O1)Br)NC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.